2-Ethoxy-3-fluoropyridine (CAS 858675-63-5) is a substituted heterocyclic building block designed for multi-step organic synthesis. Its value derives from the specific arrangement of an electron-donating ethoxy group at the 2-position and an electron-withdrawing fluorine atom at the 3-position. This distinct electronic and steric profile is leveraged in the synthesis of complex molecules, particularly in medicinal chemistry, where precise control over reactivity and downstream molecular properties is essential. Its primary procurement justification lies in its role as a non-interchangeable precursor for high-value, specifically substituted target compounds. [1]
In complex synthetic routes, seemingly minor structural changes can lead to significant deviations in reaction outcomes. Substituting 2-Ethoxy-3-fluoropyridine with a close analog is a high-risk procurement decision. For example, replacing the ethoxy group with a methoxy group can alter solubility profiles and steric hindrance, impacting reaction kinetics and purification. Exchanging the ethoxy group for a simple halide like chlorine fundamentally changes the electronic character and eliminates its utility as a directing group in certain metalation reactions. Furthermore, removing the 3-fluoro substituent alters the pyridine ring's electrophilicity and can negatively affect the metabolic stability or binding affinity of the final active molecule. The selection of 2-Ethoxy-3-fluoropyridine is often a deliberate choice for its specific contribution to a synthetic pathway that has been optimized for this exact structure. [1]
In the development of potent and selective CBP/p300 bromodomain inhibitors for acute myeloid leukemia, 2-Ethoxy-3-fluoropyridine was selected as the key starting material. [1] The patented synthetic route begins with the regioselective bromination of this compound at the 5-position using N-Bromosuccinimide (NBS) to produce 5-bromo-2-ethoxy-3-fluoropyridine. This initial step proceeds with a high reported yield of 70%, demonstrating excellent processability and compatibility with the required chemical transformation. The selection of this specific precursor over other analogs underscores its non-substitutable role in this high-value synthetic pathway.
| Evidence Dimension | Yield in initial bromination step for API synthesis |
| Target Compound Data | 70% yield |
| Comparator Or Baseline | Use of analogs (e.g., 2-methoxypyridine, 2-chloropyridine) would require complete re-development of the synthetic route and result in a different final molecule with unproven pharmacological properties. |
| Quantified Difference | Provides a validated, high-yield entry point into a patented synthetic route. |
| Conditions | N-Bromosuccinimide (NBS) in acetonitrile solvent at room temperature. |
This demonstrates that for process replication or scale-up of a patented therapeutic agent, this exact compound is the mandated and validated choice.
The value of 2-Ethoxy-3-fluoropyridine is further established by the successful synthesis of a crucial downstream intermediate, (6-ethoxy-2-fluoropyridin-3-yl)boronic acid. After initial bromination, the resulting 5-bromo-2-ethoxy-3-fluoropyridine is converted to the boronic acid via lithium-halogen exchange and subsequent borylation. [1] This transformation, which is often challenging for substituted pyridines, was achieved in a 49% yield. This provides a reliable, documented pathway to a key building block essential for subsequent Suzuki cross-coupling reactions to build the final API.
| Evidence Dimension | Yield for conversion to corresponding boronic acid |
| Target Compound Data | 49% yield (from the 5-bromo derivative) |
| Comparator Or Baseline | Synthesis of heteroaromatic boronic acids is sensitive to substituents; yields can be highly variable. A documented 49% yield provides a strong, predictable baseline for process planning and risk assessment. |
| Quantified Difference | Offers a validated route with a known yield, de-risking the synthesis of a key intermediate compared to using an untested analog. |
| Conditions | n-Butyllithium in THF at -78 °C, followed by triisopropyl borate. |
Procuring this compound provides access to a validated and quantified route to a valuable boronic acid, reducing process development time and uncertainty.
As the documented starting material for a class of potent CBP/p300 bromodomain inhibitors, this compound is the correct choice for process validation, scale-up, and manufacturing activities that aim to replicate or build upon the synthesis outlined in patent WO2018017551A1. [1]
Ideal for laboratories requiring a reliable route to the (6-ethoxy-2-fluoropyridin-3-yl)boronic acid fragment. The established two-step synthesis with documented yields makes this precursor a dependable choice for producing this key intermediate for use in Suzuki and other cross-coupling reactions. [1]
For drug discovery programs developing fluorinated heterocyclic compounds, this reagent serves as a critical building block. It allows researchers to introduce the specific 2-ethoxy-3-fluoro-pyridine moiety to investigate its impact on target binding, selectivity, and pharmacokinetic properties.